![molecular formula C7H8F2N2O B2443290 4-(2,2-Difluoroethoxy)pyridin-2-amine CAS No. 1566071-01-9](/img/structure/B2443290.png)
4-(2,2-Difluoroethoxy)pyridin-2-amine
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Overview
Description
“4-(2,2-Difluoroethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1566071-01-9 . It has a molecular weight of 174.15 and its IUPAC name is 4-(2,2-difluoroethoxy)pyridin-2-amine .
Molecular Structure Analysis
The InChI code for “4-(2,2-Difluoroethoxy)pyridin-2-amine” is 1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-11-7(10)3-5/h1-3,6H,4H2,(H2,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(2,2-Difluoroethoxy)pyridin-2-amine” is a powder with a molecular weight of 174.15 . Its predicted density is 1.273±0.06 g/cm3 and its predicted boiling point is 294.2±40.0 °C .Scientific Research Applications
Synthesis of Key Intermediates for Lipid Kinase Inhibitors
Rageot et al. (2019) developed a scalable, rapid, high-yielding synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for various protein kinase inhibitors. This compound is crucial in targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase, which are significant in clinical research for treating diseases. The synthesis avoids sealed vessel amination processes and is adaptable for large-scale production (Rageot et al., 2019).
Development of Pyridine Derivatives
Menichincheri et al. (2003) described a parallel synthesis approach for 4-amino-2,6-dialkylamino-pyridines, starting from 2,6-difluoro-3,5-dichloro-pyridine. This method, applicable to a variety of amines, is notable for its adaptability and mild conditions, making it suitable for combinatorial purposes in research (Menichincheri et al., 2003).
Chemical Behavior in Aprotic Solvents
Deady and Stanborough (1982) investigated the reaction of Pyridin-2-amine 1-oxides with acetylating agents, revealing insights into the kinetics and mechanism in aprotic solvents. This study provides a deeper understanding of the chemical behavior of pyridin-2-amine derivatives, which can be essential in various research applications (Deady & Stanborough, 1982).
Application in Catalysis
Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, including those bearing pyridin-2-amine functionalities, as organocatalysts in asymmetric reactions. This application is especially relevant in green chemistry and technology, highlighting the environmental significance of such compounds (Zlotin, 2015).
Role in Electrocatalysis
Matson et al. (2012) explored the role of 2-pyridyl derivatives, including pyridin-2-amine, in the electrocatalytic reduction of dioxygen. Their findings emphasize the compound's utility in selective oxygen reduction to water, pertinent in electrochemical applications (Matson et al., 2012).
Use in Heterocyclic Systems Synthesis
Yachevskii et al. (2005) discussed the synthesis of fluoroalkyl substituted 4H-pyran-4-ones, including pyridin-2-amine derivatives. This research is significant for the development of heterocyclic systems with potential pharmaceutical applications (Yachevskii et al., 2005).
Catalytic Hydroxylation with H2O2
Ottenbacher, Talsi, and Bryliakov (2020) demonstrated the enantioselective hydroxylation of organic substrates using chiral bis-amine-bis-pyridine Mn complexes. This finding is crucial in catalysis, particularly in producing chiral secondary alcohols (Ottenbacher, Talsi, & Bryliakov, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-(2,2-Difluoroethoxy)pyridin-2-amine are protein kinases, specifically the cyclin-dependent kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
4-(2,2-Difluoroethoxy)pyridin-2-amine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in cellular function .
Biochemical Pathways
The compound affects the biochemical pathways regulated by CDKs. These include the cell cycle and transcription pathways . The downstream effects of these disruptions can lead to cell cycle arrest and altered gene expression, which can inhibit the growth and proliferation of cancer cells .
Result of Action
The result of the action of 4-(2,2-Difluoroethoxy)pyridin-2-amine is the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting CDKs, the compound disrupts the normal cell cycle and transcription processes, leading to cell cycle arrest and altered gene expression .
properties
IUPAC Name |
4-(2,2-difluoroethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-11-7(10)3-5/h1-3,6H,4H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIPGWDNINFFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)pyridin-2-amine | |
CAS RN |
1566071-01-9 |
Source
|
Record name | 4-(2,2-difluoroethoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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